![molecular formula C₁₄H₁₇NO₃ B137656 Phyllanthine CAS No. 20072-02-0](/img/structure/B137656.png)
Phyllanthine
Overview
Description
Phyllanthine is a major bioactive lignan component of Phyllanthus amarus . It is traditionally used for the treatment of gastrointestinal troubles, kidney, liver problems, etc . It is known for its high antioxidative and hepatoprotective properties .
Synthesis Analysis
The total synthesis of various C4-oxygenated securinine-type alkaloids including phyllanthine has been completed . The synthetic strategy features stereocontrolled oxidation, rearrangement, and epimerization at N1 and C2–C4 positions of the piperidine core within (neo)securinane scaffolds .Molecular Structure Analysis
Hypophyllanthin, a major lignan present in various Phyllanthus species, is chemically known as (7R,8R, 9S)-9- (3,4-dimethoxyphenyl)-4-methoxy-7,8-bis (methoxymethyl)-6,7,8,9-tetrahydrobenzo [g] [1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .Physical And Chemical Properties Analysis
Phyllanthine can be estimated using a validated high-performance thin-layer chromatography method . The method permits reliable quantification and showed good resolution on silica gel with toluene‒ethyl acetate (8.5:1.5, V/V) as the mobile phase .Scientific Research Applications
Immunomodulatory Effects
- Phyllanthine and other bioactive metabolites from Phyllanthus species have been studied for their potential to modulate the immune system, offering therapeutic benefits for immune-related diseases (Jantan, Haque, Ilangkovan, & Arshad, 2019).
Hepatoprotective Activity
- Phyllanthine demonstrated hepatoprotective effects against ethanol-induced liver cell injury in rat hepatocytes, suggesting its potential for treating liver damage (Chirdchupunseree & Pramyothin, 2010).
- It also showed antioxidative and hepatoprotective properties against CCl4-induced toxicity in HepG2 cell lines (Krithika et al., 2009).
Anti-Cancer Potential
- Phyllanthin has been investigated for its role in preventing liver carcinogenesis in rats and inducing apoptotic cell death in HepG2 cells, highlighting its potential as a chemotherapeutic agent (You et al., 2021).
Antioxidant Activity
- Studies have shown that Phyllanthus species, including phyllanthin, have significant antioxidant properties, which could be beneficial in various health conditions (Mediani et al., 2015).
Intestinal Transport and Bioavailability
- Research on the intestinal absorption and transport mechanisms of phyllanthin has provided insights into its potential for oral bioavailability enhancement (Nguyen, Sinchaipanid, & Mitrevej, 2013).
Anti-Inflammatory Effects
- Phyllanthin from Phyllanthus amarus exhibits immunosuppressive effects on various cellular and humoral immune responses, suggesting its potential as an immunosuppressive agent (Ilangkovan, Jantan, & Bukhari, 2016).
Antihyperuricemic Effect
- The antihyperuricemic effect of phyllanthin has been attributed to its ability to inhibit xanthine oxidase and promote uricosuric action, providing a potential treatment for excess uric acid (Murugaiyah & Chan, 2009).
Overall Therapeutic Applications
- Phyllanthin has been identified for its various biological activities including antioxidant, hepatoprotective, anticancer, antidiabetic, immunosuppressant, and anti-inflammatory properties, making it a lead molecule for future therapeutic needs (Azam & Ajitha, 2017).
Metabolic Disorder Prevention
- Protective effects of phyllanthin against high-fat diet-induced metabolic disturbances in mice suggest its use as a nutraceutical for preventing metabolic disorders (Jagtap et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWRYOORWTCQQ-ZXRVKKJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942096 | |
Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phyllanthine | |
CAS RN |
20072-02-0 | |
Record name | Phyllanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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